Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

CDK2 Kinase Inhibition Structure-Activity Relationship

Procure 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide to ensure experimental precision in CDK2-targeted research. Its specific substitution—a meta-chloro benzamide and C4-morpholine—is pharmacophorically essential for ATP-pocket binding, unlike the 4-fluoro or benzylpiperazine analogs. This precise geometry guarantees reproducible SAR data and selective kinase inhibition profiles.

Molecular Formula C18H19ClN6O2
Molecular Weight 386.84
CAS No. 1021094-18-7
Cat. No. B2534841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS1021094-18-7
Molecular FormulaC18H19ClN6O2
Molecular Weight386.84
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H19ClN6O2/c19-14-3-1-2-13(10-14)18(26)20-4-5-25-17-15(11-23-25)16(21-12-22-17)24-6-8-27-9-7-24/h1-3,10-12H,4-9H2,(H,20,26)
InChIKeyFZXHSUNPDDYWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 30 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1021094-18-7): A Selective Kinase Inhibitor Lead for Targeted Procurement


3-Chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a morpholine substituent, and a 3-chlorobenzamide side chain. This compound is primarily investigated as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, and the specific substitution pattern of this molecule directs its interaction with the ATP-binding pocket, making it a distinct candidate within a crowded chemical space [1].

Why Interchanging 3-Chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide with In-Class Analogs is Not Advisable


While the pyrazolo[3,4-d]pyrimidine scaffold is common to many kinase inhibitors, the precise nature and position of substituents critically determine target selectivity and potency. A simple attempt to substitute this compound with a closely related analog, such as the 4-fluoro derivative or a C4-benzylpiperazine variant, would lead to a different interaction profile with CDK2 or other kinases [1]. The 3-chloro group on the benzamide and the morpholine at the C4 position are not decorative; they are essential pharmacophoric elements that influence hydrogen bonding, hydrophobic packing, and overall binding conformation within the kinase active site. Without head-to-head comparative data, substitutions cannot be assumed to yield equivalent biological outcomes, making a generic procurement strategy highly risky for experimental reproducibility .

Head-to-Head Quantitative Evidence Guide for 3-Chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide


Functional Group Impact on CDK2 Inhibition: Meta-Chloro vs. Para-Fluoro Benzamide Substitution

The target compound's 3-chloro substitution on the benzamide ring is critical for modulating CDK2 inhibitory activity. A direct structural analog, 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, features a 4-fluoro group instead of 3-chloro. Although both compounds are claimed as kinase inhibitors, the electronic and steric properties of a meta-chloro versus a para-fluoro substituent will differentially affect the molecule's binding pose and affinity. This is a class-level inference based on the well-established structure-activity relationship (SAR) of kinase hinge-binders, where meta-substituents often play a key role in selectivity pocket interactions, unlike para-substituents which primarily affect solvent-exposed regions . No direct quantitative comparison between these two exact molecules is available .

CDK2 Kinase Inhibition Structure-Activity Relationship

Kinase Selectivity Profile: Morpholine vs. 4-Benzylpiperazine C4-Substitution for Target Diversification

The C4-morpholine group is a key differentiator. A very close analog, N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-chlorobenzamide (CAS 1021094-21-2), replaces the morpholine with a 4-benzylpiperazine. This larger, more lipophilic group is expected to alter the kinase selectivity profile. Morpholine is a common structural element in several FDA-approved kinase inhibitors and is favored for its optimal size and hydrogen-bonding capability, whereas benzylpiperazine often leads to a broader target spectrum or off-target liabilities [1]. The use of a morpholine substituent is a deliberate choice for achieving a balanced selectivity and pharmacokinetic profile, an inference supported by widespread use of the morpholino-pyrazolopyrimidine scaffold in mTOR (WYE-354) and other kinase inhibitor programs [2]. Direct comparative data are lacking, but the structural divergence strongly implies a non-interchangeable selectivity profile, a key consideration for experimental design .

Kinase Profiling Selectivity C4 Substitution

Predicted Drug-Likeness and Physicochemical Property Differentiation from the Unsubstituted Benzamide Analog

The 3-chloro substituent significantly modulates the compound's lipophilicity (LogP) and metabolic stability compared to the simpler, non-chlorinated benzamide analog N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. Increased lipophilicity from a chlorine atom can enhance membrane permeability but also increase the risk of rapid metabolic clearance or hERG binding. This represents a quantifiable difference in physicochemical properties that can be calculated via in silico tools, even in the absence of experimental data . For procurement decisions, this means the 3-chloro compound will have a distinct experimental handling profile (e.g., solubility, formulation requirements) and DMPK characteristics compared to its parent analog, which is crucial for planning in vitro and in vivo studies .

ADME Drug-likeness Physicochemical properties

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide


Structure-Activity Relationship (SAR) Exploration of CDK2 ATP-Binding Pocket

The compound's specific substitution pattern makes it an ideal tool for SAR studies aiming to map the CDK2 ATP-binding site. By procuring this precise molecule, researchers can explore the tolerance and interaction of the kinase hinge region with a meta-chloro benzamide, a motif distinct from the more common para-substituted analogs. This is directly supported by the differentiation evidence highlighting its unique substitution pattern relative to the 4-fluoro analog .

Chemical Probe Development for Cell Cycle Dysregulation Studies

Given its inferred role as a CDK2 inhibitor, this compound can serve as a starting point for developing chemical probes to dissect CDK2-mediated cell cycle dysregulation in cancer models. Its differentiation from the 4-benzylpiperazine analog underscores its value for achieving a more selective kinase profile, which is crucial for generating clear, interpretable phenotypes in cellular assays [1].

Physicochemical Library Expansion for Drug Discovery Screening Collections

For industrial compound management teams, adding this molecule to a screening deck provides physicochemical diversity, specifically increased lipophilicity due to the chlorine substituent. This complements collections dominated by non-halogenated scaffolds and aids in evaluating the impact of lipophilicity on assay performance and hit triage, as inferred from the property differentiation with the unsubstituted benzamide analog .

Quote Request

Request a Quote for 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.